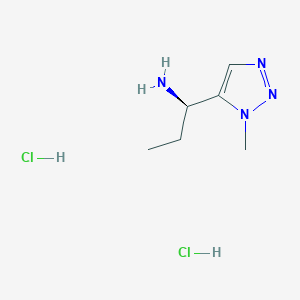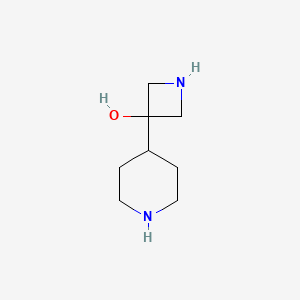
methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate is a chemical compound that belongs to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a cysteine derivative with an appropriate aldehyde or ketone. In this case, the reaction between ®-cysteine and 2-chlorobenzaldehyde in the presence of a suitable catalyst forms the thiazolidine ring.
Esterification: The carboxyl group of the thiazolidine ring is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity to certain proteins, while the ester group can influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4R)-2-phenyl-1,3-thiazolidine-4-carboxylate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Ethyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can influence its physical and chemical properties.
Uniqueness
Methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H12ClNO2S |
|---|---|
Peso molecular |
257.74 g/mol |
Nombre IUPAC |
methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C11H12ClNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-5,9-10,13H,6H2,1H3/t9-,10?/m0/s1 |
Clave InChI |
GEKBJGCHSYIZNI-RGURZIINSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CSC(N1)C2=CC=CC=C2Cl |
SMILES canónico |
COC(=O)C1CSC(N1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13510588.png)
![2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride](/img/structure/B13510609.png)




![3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13510631.png)

![2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B13510637.png)



![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)aceticacid](/img/structure/B13510655.png)
